molecular formula C14H18N2O3S B2860105 (4-Hydroxypiperidin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone CAS No. 1286698-84-7

(4-Hydroxypiperidin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

Cat. No.: B2860105
CAS No.: 1286698-84-7
M. Wt: 294.37
InChI Key: GNQFMDNKKWBSON-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine is a heterocyclic organic compound with the molecular formula C5H11NO . It’s a solid substance at room temperature . Thiophene-2-carbonyl is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine consists of a five-membered ring with one nitrogen atom and a hydroxyl group attached . Thiophene-2-carbonyl would have a five-membered ring with one sulfur atom and a carbonyl group attached .


Chemical Reactions Analysis

Thiophene derivatives can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions .


Physical and Chemical Properties Analysis

4-Hydroxypiperidine is a solid substance at room temperature . The physical and chemical properties of thiophene-2-carbonyl would depend on its specific structure .

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been utilized as a building block for synthesizing various derivatives. For instance, enantiopure 4-formylazetidin-2-ones were used to synthesize 4-aminopiperidin-2-ones, showcasing the role of such compounds in producing complex molecular structures (Krishnaswamy, Govande, & Deshmukh, 2003).

Crystal Growth and Characterization

  • The compound's crystal growth and characterization have been studied, indicating its potential in materials science. Research on the crystal structure of similar compounds highlights their orthorhombic system crystallization and their various functional groups (Revathi, Jonathan, Sathya, & Usha, 2018).

Medicinal Chemistry Applications

  • Some derivatives of the compound have been explored for their potential in medicinal chemistry. For instance, derivatives have been studied as selective NR1/2B N-methyl-D-aspartate receptor antagonists, indicating potential applications in neurological or psychiatric disorders (Borza et al., 2007).

Crystal Structure Analysis

  • The compound has been the subject of crystal structure analysis, which is essential for understanding its chemical properties and potential applications in various fields, such as pharmaceuticals and materials science (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Synthesis of Derivatives for Biological Evaluation

  • Research has been conducted on synthesizing derivatives for antimicrobial activity evaluation, highlighting the compound's potential in developing new antimicrobial agents (Chaudhari, 2012).

Drug Development Applications

  • The compound has been utilized in the structure-based drug design of novel derivatives, as seen in the development of CH24H inhibitors for potential therapeutic applications (Koike et al., 2021).

Synthesis of Enantiopure Derivatives

Use in Developing Bioactive Compounds

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

4-Hydroxypiperidine may cause skin and eye irritation . The safety and hazards of thiophene-2-carbonyl would depend on its specific structure.

Future Directions

Thiophene-based compounds have been the subject of extensive research due to their wide range of biological activities and applications in material science . Future research may focus on developing new synthetic methods and exploring new applications for these compounds.

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-11-3-5-15(6-4-11)13(18)10-8-16(9-10)14(19)12-2-1-7-20-12/h1-2,7,10-11,17H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQFMDNKKWBSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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